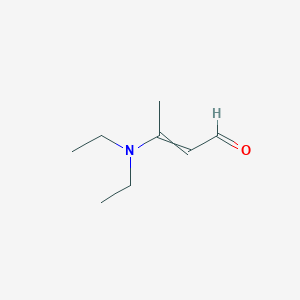
3-(Diethylamino)but-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Diethylamino)but-2-enal is an organic compound with the molecular formula C8H15NO It is characterized by the presence of a diethylamino group attached to a but-2-enal backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)but-2-enal can be achieved through several methods. One common approach involves the reaction of diethylamine with crotonaldehyde under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at room temperature. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound in large quantities while maintaining high purity levels. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
3-(Diethylamino)but-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
3-(Diethylamino)but-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Diethylamino)but-2-enal involves its interaction with various molecular targets. The diethylamino group can act as a nucleophile, participating in reactions with electrophilic centers. The compound’s aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products .
類似化合物との比較
Similar Compounds
3-(Diethylamino)prop-2-enal: Similar structure but with a shorter carbon chain.
3-(Diethylamino)butanal: Similar structure but with a saturated carbon chain.
3-(Diethylamino)but-2-enone: Similar structure but with a ketone group instead of an aldehyde.
Uniqueness
3-(Diethylamino)but-2-enal is unique due to its combination of an unsaturated aldehyde group and a diethylamino group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research .
特性
CAS番号 |
64573-36-0 |
|---|---|
分子式 |
C8H15NO |
分子量 |
141.21 g/mol |
IUPAC名 |
3-(diethylamino)but-2-enal |
InChI |
InChI=1S/C8H15NO/c1-4-9(5-2)8(3)6-7-10/h6-7H,4-5H2,1-3H3 |
InChIキー |
XSGYOJAMCYKTCJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=CC=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



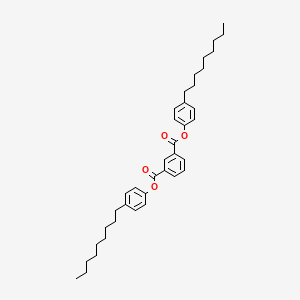
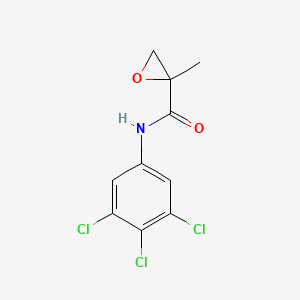


![5,5-Bis(4-chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14492070.png)
![1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine](/img/structure/B14492076.png)
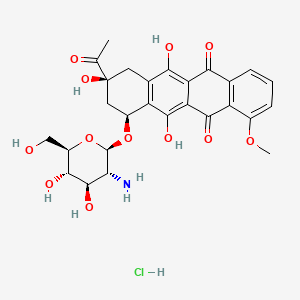
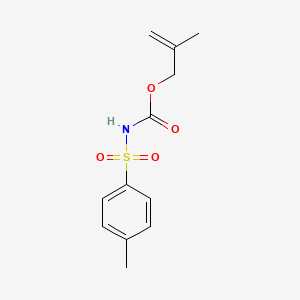

![1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14492101.png)
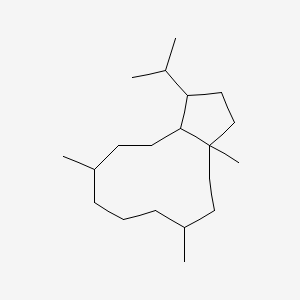
![2H-benzo[e]benzotriazole;2,4,6-trinitrophenol](/img/structure/B14492108.png)
![N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide](/img/structure/B14492114.png)
